2-Chloro-N-(1-thiazol-2-yl-piperidin-4-yl)-acetamide 2-Chloro-N-(1-thiazol-2-yl-piperidin-4-yl)-acetamide
Brand Name: Vulcanchem
CAS No.: 1065484-54-9
VCID: VC3256891
InChI: InChI=1S/C10H14ClN3OS/c11-7-9(15)13-8-1-4-14(5-2-8)10-12-3-6-16-10/h3,6,8H,1-2,4-5,7H2,(H,13,15)
SMILES: C1CN(CCC1NC(=O)CCl)C2=NC=CS2
Molecular Formula: C10H14ClN3OS
Molecular Weight: 259.76 g/mol

2-Chloro-N-(1-thiazol-2-yl-piperidin-4-yl)-acetamide

CAS No.: 1065484-54-9

Cat. No.: VC3256891

Molecular Formula: C10H14ClN3OS

Molecular Weight: 259.76 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-N-(1-thiazol-2-yl-piperidin-4-yl)-acetamide - 1065484-54-9

Specification

CAS No. 1065484-54-9
Molecular Formula C10H14ClN3OS
Molecular Weight 259.76 g/mol
IUPAC Name 2-chloro-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide
Standard InChI InChI=1S/C10H14ClN3OS/c11-7-9(15)13-8-1-4-14(5-2-8)10-12-3-6-16-10/h3,6,8H,1-2,4-5,7H2,(H,13,15)
Standard InChI Key YUOZFOHLHVLMDP-UHFFFAOYSA-N
SMILES C1CN(CCC1NC(=O)CCl)C2=NC=CS2
Canonical SMILES C1CN(CCC1NC(=O)CCl)C2=NC=CS2

Introduction

Chemical Identity and Structural Features

Molecular Composition and Identifiers

2-Chloro-N-(1-thiazol-2-yl-piperidin-4-yl)-acetamide is characterized by a complex structure featuring three key structural components: a chloroacetamide group, a piperidine ring, and a thiazole heterocycle. The molecular formula of this compound is C₁₀H₁₄ClN₃OS, indicating the presence of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms in its structure . The compound has a well-defined chemical identity with standardized identifiers that enable its unambiguous recognition within chemical databases and literature.

Table 1: Chemical Identifiers of 2-Chloro-N-(1-thiazol-2-yl-piperidin-4-yl)-acetamide

Identifier TypeValue
CAS Registry Number1065484-54-9
Molecular FormulaC₁₀H₁₄ClN₃OS
InChIInChI=1S/C10H14ClN3OS/c11-7-9(15)13-8-1-4-14(5-2-8)10-12-3-6-16-10/h3,6,8H,1-2,4-5,7H2,(H,13,15)
InChI KeyYUOZFOHLHVLMDP-UHFFFAOYSA-N
SMILES NotationO=C(NC1CCN(C2=NC=CS2)CC1)CCl

Structural Analysis

The structure of 2-Chloro-N-(1-thiazol-2-yl-piperidin-4-yl)-acetamide features three key components that contribute to its chemical behavior and potential biological activity :

  • Chloroacetamide Group: This functional group contains a chlorine atom attached to a methylene carbon adjacent to a carbonyl group, creating a reactive center that can participate in nucleophilic substitution reactions. The amide bond links this reactive moiety to the piperidine ring.

  • Piperidine Ring: This six-membered nitrogen-containing heterocycle serves as a structural scaffold, connecting the chloroacetamide group and the thiazole ring. The piperidine nitrogen is linked to the thiazole, while the amide nitrogen is attached at the 4-position of the piperidine.

  • Thiazole Ring: This five-membered aromatic heterocycle contains nitrogen and sulfur atoms, contributing to the compound's ability to engage in various non-covalent interactions with biological targets. Thiazole rings are common in many bioactive compounds and pharmaceutical agents.

Physical and Chemical Properties

Physical Characteristics

The physical properties of 2-Chloro-N-(1-thiazol-2-yl-piperidin-4-yl)-acetamide can be inferred from its structural features. As an amide-containing compound with moderate molecular weight (271.75 g/mol), it is expected to exist as a solid at room temperature. The presence of both polar functional groups (amide, heterocyclic nitrogen atoms) and non-polar regions (aliphatic portions of the piperidine ring) contributes to its solubility profile.

Solubility and Polarity

The compound exhibits moderate solubility in polar solvents due to the presence of the amide group and nitrogen atoms that can form hydrogen bonds and engage in dipole-dipole interactions . Its solubility is likely higher in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile, which can effectively solvate both the polar and non-polar portions of the molecule.

Reactivity Profile

Synthetic Approaches

General Synthetic Strategies

The synthesis of 2-Chloro-N-(1-thiazol-2-yl-piperidin-4-yl)-acetamide typically involves the reaction of an appropriately substituted piperidine derivative with 2-chloroacetyl chloride or a similar acylating agent. Based on similar synthetic procedures described for related compounds, potential synthetic routes can be proposed .

Step-wise Synthesis Procedure

A potential synthetic pathway for this compound might involve the following steps:

  • Preparation of 1-(2-thiazolyl)-4-piperidinylamine by coupling 4-aminopiperidine with an appropriate thiazole derivative

  • Acylation of the resulting amine with 2-chloroacetyl chloride under basic conditions

  • Purification of the final product by recrystallization or column chromatography

Drawing from procedures used for similar N-arylacetamides, the reaction conditions typically involve stirring the appropriate amine with 2-chloroacetyl chloride in the presence of a base such as triethylamine (TEA) or sodium ethoxide in an appropriate solvent . This general approach is consistent with established methods for preparing chloroacetamide derivatives.

Purification and Characterization

Following synthesis, purification of 2-Chloro-N-(1-thiazol-2-yl-piperidin-4-yl)-acetamide would typically involve recrystallization from suitable solvent systems. Characterization would employ standard analytical techniques including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

  • Mass Spectrometry (MS)

  • Infrared (IR) spectroscopy, which would show characteristic bands for the amide C=O stretch (typically around 1640-1670 cm⁻¹)

  • Elemental analysis to confirm the composition

Biological Activity and Applications

Structure-Activity Relationships

The compound's structure contains several features that often correlate with biological activity:

  • The thiazole heterocycle is frequently found in compounds with antimicrobial, antifungal, and anti-inflammatory properties

  • The piperidine ring is common in central nervous system agents and can influence receptor binding and selectivity

  • The chloroacetamide group can serve as an electrophilic center for covalent bond formation with biological nucleophiles

Analytical Methods for Identification and Characterization

Spectroscopic Analysis

Identification and characterization of 2-Chloro-N-(1-thiazol-2-yl-piperidin-4-yl)-acetamide can be accomplished using various spectroscopic techniques:

  • NMR Spectroscopy: ¹H NMR would show characteristic signals for the methylene protons adjacent to the chlorine atom (typically around 4.0-4.5 ppm), the piperidine ring protons, and the aromatic protons of the thiazole ring. ¹³C NMR would reveal the carbonyl carbon of the amide (around 165-170 ppm), along with the carbons of the heterocyclic and aliphatic regions.

  • IR Spectroscopy: Key absorption bands would include the N-H stretch (3300-3500 cm⁻¹), amide C=O stretch (1640-1670 cm⁻¹), and C-Cl stretch (600-800 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak would correspond to the molecular weight of 271.75, with fragmentation patterns including the loss of the chlorine atom and cleavage at the amide bond.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) can be employed for purity assessment and separation. Typical HPLC conditions might include:

  • Column: Reverse-phase C18

  • Mobile phase: Acetonitrile/water gradient with buffer

  • Detection: UV at 254 nm (due to the thiazole chromophore)

Chemical Reactivity and Derivatization

Nucleophilic Substitution Reactions

The chloroacetamide moiety in 2-Chloro-N-(1-thiazol-2-yl-piperidin-4-yl)-acetamide is susceptible to nucleophilic substitution reactions, making this compound valuable as a synthetic intermediate. Potential reactions include:

  • Thioether formation: Reaction with thiols (RSH) to form S-substituted derivatives

  • Ether formation: Reaction with alcohols under basic conditions

  • Amine substitution: Reaction with primary or secondary amines to form secondary or tertiary amines

These reactions can be used to introduce additional functional groups or to couple the molecule to other bioactive compounds, creating more complex structures with enhanced or modified biological properties.

Synthetic Utility

The compound's reactivity makes it potentially useful in the synthesis of more complex heterocyclic systems. For example, intramolecular cyclization reactions could lead to the formation of additional ring systems. Similar compounds have been employed as versatile precursors for the synthesis of thieno[2,3-b]pyridine derivatives and other heterocyclic systems .

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